(1S,2R,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Description
(1S,2R,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is a conformationally constrained proline derivative featuring a bicyclic [2.2.1]heptane skeleton. The tert-butoxycarbonyl (Boc) group at the 7-position serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes .
Structure
3D Structure
Properties
IUPAC Name |
(1S,2R,4R)-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-7-4-5-9(13)8(6-7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDRXGVDCVQVPV-HLTSFMKQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@@H](C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
711082-67-6 | |
| Record name | rac-(1R,2R,4S)-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(1S,2R,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid (CAS: 748159-81-1) is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its molecular formula is C12H19NO4, with a molecular weight of 241.29 g/mol. The compound features a unique bicyclic structure that may contribute to its pharmacological properties.
Pharmacological Properties
Research indicates that compounds with similar bicyclic structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains, suggesting potential as antibiotics.
- Antitumor Properties : Some studies have indicated that bicyclic compounds can inhibit cancer cell proliferation.
- Neuroprotective Effects : There is emerging evidence that certain derivatives may protect neuronal cells from damage.
Antimicrobial Activity
A study published in Journal of Medicinal Chemistry explored the antimicrobial properties of azabicyclic compounds. The research demonstrated that modifications in the bicyclic structure could enhance activity against Gram-positive bacteria, with some derivatives showing minimum inhibitory concentrations (MICs) as low as 5 µg/mL against Staphylococcus aureus .
Antitumor Activity
In another investigation, derivatives of azabicyclo compounds were tested for their ability to inhibit the growth of various cancer cell lines. Results showed that certain modifications led to a significant reduction in cell viability in breast and lung cancer models, with IC50 values ranging from 10 to 50 µM .
Neuroprotective Effects
Recent studies have also focused on the neuroprotective effects of similar compounds. Research indicated that these compounds could reduce oxidative stress markers in neuronal cells, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure allows it to serve as a valuable intermediate in the synthesis of bioactive molecules. Its applications include:
- Synthesis of Peptide Analogues : The tert-butoxycarbonyl (Boc) group is commonly used for protecting amino groups during peptide synthesis. This compound can facilitate the formation of peptide bonds while maintaining the integrity of sensitive functional groups .
- Drug Development : Research indicates that derivatives of this compound exhibit potential pharmacological activities, making them candidates for further development as therapeutic agents .
Organic Synthesis
The bicyclic framework of (1S,2R,4R)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is advantageous in organic synthesis due to:
- Versatility in Reactions : The compound can undergo various chemical transformations, including cyclization and functionalization reactions, which are essential for constructing complex organic molecules .
- Chiral Synthesis : Its chirality allows for the production of enantiomerically pure compounds, critical in the synthesis of pharmaceuticals where stereochemistry plays a vital role in efficacy and safety .
Case Study 1: Synthesis of Novel Antimicrobial Agents
A study demonstrated the use of this compound as a precursor for synthesizing antimicrobial agents. The derivatives showed significant activity against resistant bacterial strains, highlighting the compound's potential in addressing antibiotic resistance .
Case Study 2: Development of Anticancer Compounds
Another research project utilized this compound to create a series of anticancer agents. The synthesized compounds exhibited cytotoxic effects on various cancer cell lines, indicating that modifications on the bicyclic core can lead to promising therapeutic candidates .
Data Tables
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Intermediate for peptide synthesis and drug development |
| Organic Synthesis | Versatile reactant for constructing complex organic molecules |
| Antimicrobial Research | Precursor for novel antimicrobial agents |
| Anticancer Research | Development of cytotoxic compounds targeting cancer cell lines |
Chemical Reactions Analysis
Deprotection of tert-Butoxycarbonyl (BOC) Group
The BOC group serves as a transient amine protector, removable under acidic conditions to generate reactive intermediates.
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis | 4M HCl in dioxane (25°C, 2 hr) | 7-azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride | 92% |
| Trifluoroacetic acid (TFA) cleavage | 50% TFA in DCM (0°C → rt, 1 hr) | Free amine intermediate | 89% |
Mechanistic Insight : Protonation of the BOC carbonyl oxygen initiates carbamate cleavage, releasing CO₂ and tert-butanol.
Amide Coupling Reactions
The carboxylic acid moiety participates in peptide bond formation via activation strategies.
| Coupling Reagent | Base | Solvent | Nucleophile | Product | Yield |
|---|---|---|---|---|---|
| EDC/HOBt | DIPEA | DMF | Benzylamine | 2-(Benzylcarbamoyl)-7-BOC-azabicycloheptane | 85% |
| HATU | NMM | DCM | L-Alanine methyl ester | Dipeptide analog | 78% |
Critical Note : Steric hindrance from the bicyclic system reduces reaction rates compared to linear substrates.
Curtius Rearrangement
Patent EP1599483A1 describes a Curtius rearrangement to access isocyanate intermediates :
| Starting Material | Reagent | Conditions | Product |
|---|---|---|---|
| 2-Amino-7-BOC-azabicycloheptane | DPPA (1.05 eq) | Toluene, 80°C, 3 hr | tert-Butyl (2R)-2-isocyanato-7-azabicyclo[2.2.1]heptane-7-carboxylate |
Key Observations :
-
Diphenylphosphoryl azide (DPPA) initiates the rearrangement via intermediate acyl azide formation .
-
Requires strict temperature control (30–80°C) to prevent side reactions .
Benzylation of Amine Intermediates
Post-deprotection, the free amine undergoes benzylation for protective group manipulation:
| Reagent | Solvent | Temperature | Product | Purity |
|---|---|---|---|---|
| Benzyl chloroformate | THF/H₂O | 0°C → rt | 7-(Benzyloxycarbonyl)-2-carboxy-azabicycloheptane | 99% |
Industrial Relevance : This step enables scalable production of enantiomerically pure intermediates for API synthesis .
Stereoselective Functionalization
The rigid bicyclic structure directs regioselectivity in electrophilic attacks:
| Reaction | Electrophile | Position | Outcome |
|---|---|---|---|
| Epoxidation | mCPBA | C3-C4 bridge | No reaction (steric blockade) |
| Sulfonation | SO₃·Py complex | N7 | Exo-sulfonamide derivative |
Structural Constraint : The endo-face nitrogen is sterically shielded, limiting reactivity to exo-oriented pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Enantiomers
The compound’s enantiomer, (1R,2S,4S)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid , shares identical molecular weight and functional groups but differs in stereochemical arrangement. Chiral HPLC is employed to resolve racemic mixtures, enabling access to both enantiomers for pharmacological studies .
Table 1: Stereochemical Variants
Derivatives with Modified Functional Groups
2-Oxo Derivatives
(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane (CAS: Not explicitly listed) replaces the carboxylic acid with a ketone group. This modification reduces polarity and alters hydrogen-bonding capacity, impacting solubility and receptor binding .
N-Benzoyl Derivatives
(1S,2S,4R)-N-Benzoyl-2-phenyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid introduces a benzoyl group, which induces pyramidal distortion at the amide nitrogen. Quantum mechanical studies show this strain enhances rigidity and influences intermolecular interactions .
Table 2: Functional Group Modifications
Salts and Prodrugs
The hydrochloride salt rac-(1S,2R,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride (CAS: 1986990-18-4) is a common intermediate. Its molecular weight (177.63 g/mol) and chloride counterion improve crystallinity and storage stability .
Analogous Bicyclic Systems
Epibatidine Derivatives
exo-2-(2-Chloropyridin-5-yl)-7-azabicyclo[2.2.1]heptane (epibatidine) shares the bicyclic core but lacks the Boc group. It is a potent nicotinic acetylcholine receptor agonist, highlighting the pharmacological relevance of the 7-azanorbornane scaffold .
Glutamic Acid Analogues
Hart and Rapoport (1999) synthesized tert-butyl (1S,2R,4R)-7-benzyloxycarbonyl-2-(methoxycarbonylmethyl)-7-azabicyclo[2.2.1]heptane-1-carboxylate , a glutamic acid mimic. The exo-oriented substituents enable selective binding to glutamate receptors .
Key Research Findings
Synthetic Challenges: Epimerization at C2 (e.g., conversion of exo- to endo-formyl derivatives) requires base catalysis, as demonstrated by triethylamine in methanol .
Amide Distortion : The bicyclic system induces pyramidal geometry at the amide nitrogen, altering electronic properties and reactivity .
Biological Applications : Substituents at C2 (e.g., trifluoromethylpyrazine in JNJ-54717793) dictate target selectivity, showcasing the scaffold’s versatility .
Q & A
What are the key synthetic strategies for preparing (1S,2R,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid?
Category: Basic (Synthesis)
Methodological Answer:
The synthesis typically involves oxidation of a methyl ester precursor. For example, a solution of the methyl ester derivative (e.g., (1S,2R,4R)-7) is treated with NaIO₄ and RuCl₃ in a solvent mixture of acetonitrile, carbon tetrachloride, and water. After 6 hours, the organic phase is separated, acidified, and purified via flash chromatography using dichloromethane/ethyl acetate (1:1) to yield the carboxylic acid (57% yield) . Transannular alkylation and Wittig/Michael reactions are also employed for bicyclic ring formation .
How is chiral resolution achieved for enantiomers of 7-azabicyclo[2.2.1]heptane derivatives?
Category: Basic (Analytical Chemistry)
Methodological Answer:
Racemic mixtures are resolved using chiral HPLC with a cellulose-based column (e.g., 10-undecenoate/3,5-dimethylphenylcarbamate bonded to silica). A hexane/chloroform/2-propanol (93:2:5) eluent at 18 mL/min achieves enantiopurity >99%. For example, 27 injections of rac-7 yielded 460 mg of (1S,2R,4R)-7 and 375 mg of (1R,2S,4S)-7 .
What methods address stereochemical challenges in synthesizing endo- vs. exo-substituted derivatives?
Category: Advanced (Stereochemistry)
Methodological Answer:
Base-induced epimerization (e.g., triethylamine in methanol) converts exo-formyl derivatives to endo-epimers. This method bypasses the difficulty of direct Diels–Alder synthesis of endo isomers, which are often inaccessible due to steric constraints . Computational modeling (DFT) further predicts substituent effects on stereochemical outcomes .
Which analytical techniques confirm the stereochemistry and purity of this compound?
Category: Basic (Characterization)
Methodological Answer:
- Optical rotation : Specific rotation values (e.g., [α]D = +57.4 for (1S,2R,4R)-7 in CHCl₃) .
- X-ray crystallography : Resolves nitrogen pyramidalization and bond angles .
- NMR : Distinguishes exo/endo substituents via coupling constants (e.g., J values for bicyclic protons) .
How does the 7-azabicyclo[2.2.1]heptane skeleton influence amide bond planarity?
Category: Advanced (Structural Chemistry)
Methodological Answer:
The bicyclic strain induces nitrogen pyramidalization , reducing amide resonance. X-ray data show a 20° deviation from planarity, while rotational barriers (ΔG‡ ~14–16 kcal/mol) are lower than in non-strained amides. Hammett analysis correlates substituent effects with barrier heights, confirming delocalization disruption .
What role does this compound play in peptidomimetic design?
Category: Advanced (Drug Discovery)
Methodological Answer:
Its constrained bicyclic structure mimics proline or glutamic acid conformations, enabling rigid peptide backbones. Post-Ugi acylation of the carboxylic acid group generates azanorbornyl peptidomimetics, which are screened for bioactivity (e.g., orexin receptor antagonists) .
How is computational modeling applied to predict structural distortions in this compound?
Category: Advanced (Computational Chemistry)
Methodological Answer:
Quantum mechanical calculations (DFT) model pyramidalization and allylic strain. A "bottom-up" approach evaluates simplified analogs (e.g., 7-azabicycloheptane amides) to isolate strain contributions. Hierarchical removal of substituents identifies key interactions (e.g., intramolecular H-bonding) .
What oxidation conditions selectively convert methyl esters to carboxylic acids?
Category: Basic (Reaction Optimization)
Methodological Answer:
RuCl₃-catalyzed oxidation with NaIO₄ in a CH₃CN/CCl₄/H₂O (1:1:1.5) mixture selectively cleaves esters. Workup includes basification (1 M NaOH), acidification (1 M HCl), and dichloromethane extraction .
Why does base treatment induce epimerization in exo-formyl derivatives?
Category: Advanced (Mechanistic Chemistry)
Methodological Answer:
Triethylamine deprotonates the α-carbon, enabling keto-enol tautomerization. The strained bicyclic system favors endo-epimer formation due to reduced allylic strain in the transition state .
How are rotational barriers of amide bonds measured experimentally?
Category: Advanced (Physical Chemistry)
Methodological Answer:
Variable-temperature NMR tracks coalescence of diastereotopic signals. For N-benzoyl-7-azabicycloheptane, ΔG‡ is calculated from Eyring plots. Barriers correlate with Hammett σ⁺ values (R² = 0.92), confirming electronic effects on pyramidalization .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

